Cas no 876888-08-3 (4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one)

4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
- 1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- UPCMLD0ENAT5817321:001
- 4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
- Z237648670
- VU0493115-1
- F3243-0948
- 4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
- AKOS000586958
- 876888-08-3
- AKOS016316697
- 2-Pyrrolidinone, 4-[1-[[4-(1,1-dimethylethyl)phenyl]methyl]-1H-benzimidazol-2-yl]-1-(2-propen-1-yl)-
-
- インチ: 1S/C25H29N3O/c1-5-14-27-17-19(15-23(27)29)24-26-21-8-6-7-9-22(21)28(24)16-18-10-12-20(13-11-18)25(2,3)4/h5-13,19H,1,14-17H2,2-4H3
- InChIKey: YYDPMXSIBDYZQS-UHFFFAOYSA-N
- SMILES: N1(CC=C)CC(C2N(CC3=CC=C(C(C)(C)C)C=C3)C3=CC=CC=C3N=2)CC1=O
計算された属性
- 精确分子量: 387.231062557g/mol
- 同位素质量: 387.231062557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 589
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
- XLogP3: 4.6
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3(Predicted)
- Boiling Point: 604.5±55.0 °C(Predicted)
- 酸度系数(pKa): 5.00±0.10(Predicted)
4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3243-0948-10μmol |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3243-0948-3mg |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3243-0948-30mg |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F3243-0948-15mg |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F3243-0948-50mg |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F3243-0948-2μmol |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3243-0948-2mg |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3243-0948-10mg |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3243-0948-20mg |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3243-0948-1mg |
4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
876888-08-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one 関連文献
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-oneに関する追加情報
Introduction to 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS No. 876888-08-3)
4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS No. 876888-08-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a member of the benzodiazepine family, which is known for its diverse biological activities and therapeutic potential.
The molecular structure of 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is characterized by a pyrrolidinone core substituted with a benzodiazepine moiety and an allyl group. The presence of the tert-butylphenyl substituent on the benzodiazepine ring adds to the compound's lipophilicity and potentially influences its pharmacokinetic properties. This unique combination of functional groups makes it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one in the treatment of neurological disorders. Specifically, its ability to modulate GABA receptors has been extensively investigated. GABA receptors are crucial in regulating neuronal excitability and are implicated in conditions such as anxiety, epilepsy, and sleep disorders. Research has shown that this compound can selectively bind to specific GABA receptor subtypes, offering a more targeted approach compared to traditional benzodiazepines.
In addition to its potential in neurology, 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one has also shown promise in oncology. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways that are critical for cell survival and growth. These findings suggest that this compound could be a valuable addition to the arsenal of anticancer agents.
The pharmacokinetic properties of 4-{1-(4tert-butylphenyl)methyl-HH-benzodiazol--y}- -(prop--en--y)pyrrolidin--one have been studied in detail. Its high lipophilicity facilitates good absorption and distribution within the body, while its metabolic stability ensures prolonged activity. These properties make it an attractive candidate for further development into a viable therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-{1-(4tert-butylphenyl)methyl-HH-benzodiazol--y}- -(prop--en--y)pyrrolidin--one. Early results from phase I trials have shown promising outcomes with minimal adverse effects. The compound's favorable safety profile and potent biological activity have generated significant interest among researchers and pharmaceutical companies alike.
In conclusion, 4-{1-(4tert-butylphenyl)methyl-HH-benzodiazol--y}- -(prop--en--y)pyrrolidin--one (CAS No. 876888--3) represents a promising compound with a wide range of potential applications in medicine. Its unique molecular structure and biological activities make it an exciting area of ongoing research and development. As more data becomes available from clinical trials, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
876888-08-3 (4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one) Related Products
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 345-71-1((3-Fluorophenyl)(4-fluorophenyl)methanone)
- 1443987-55-0(N-(oxepan-4-ylidene)hydroxylamine)
- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)
- 1708268-41-0(6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)
- 2137439-50-8(rac-N-{[(3aR,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methyl}-2-methylpentanamide)
- 1226211-84-2(3',4,5'-Trifluorobiphenyl-3-amine)
- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)
- 55794-85-9(N-butyl-3-methylcyclohexan-1-amine)
- 1805635-42-0(Methyl 2-cyano-4-hydroxy-5-methylbenzoate)




